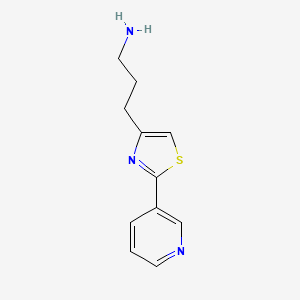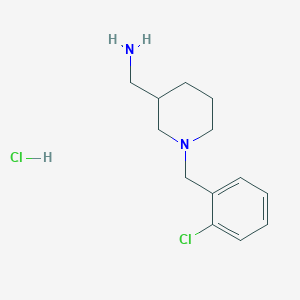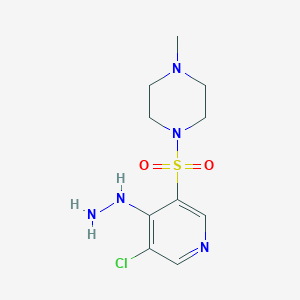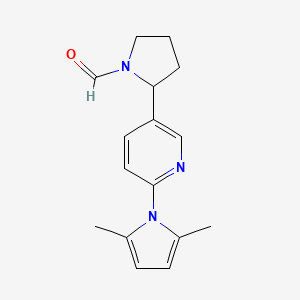
4-(5-(1-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-(1-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde is a complex organic compound that features a piperazine ring substituted with a hydroxyethyl group and a methyl group on a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(1-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the piperazine moiety. The hydroxyethyl group is then added through a selective hydroxylation reaction. The final step involves the formylation of the piperazine ring to introduce the carbaldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be used to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-(1-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbaldehyde group can be reduced to form a primary alcohol.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-(5-(1-Carboxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde.
Reduction: 4-(5-(1-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-(5-(1-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(5-(1-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the piperazine ring can interact with receptors or enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(5-(1-Hydroxyethyl)pyridin-2-yl)piperazine-1-carbaldehyde
- 4-(5-(1-Hydroxyethyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde
Uniqueness
4-(5-(1-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde is unique due to the specific positioning of the hydroxyethyl and methyl groups on the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C13H19N3O2 |
|---|---|
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
4-[5-(1-hydroxyethyl)-4-methylpyridin-2-yl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C13H19N3O2/c1-10-7-13(14-8-12(10)11(2)18)16-5-3-15(9-17)4-6-16/h7-9,11,18H,3-6H2,1-2H3 |
Clave InChI |
INDBZFRRKJGZCK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1C(C)O)N2CCN(CC2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-(Piperidin-4-yl)imidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B11806297.png)
![2-(Piperidin-1-yl)benzo[d]oxazol-5-amine](/img/structure/B11806301.png)




